
5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole class. Pyrazoles are heterocyclic aromatic compounds featuring a five-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. These compounds are of significant interest due to their pharmacological properties and their role as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of this compound and related derivatives typically involves the reaction of appropriate precursors in a multi-step process. One common method involves the use of Vilsmeier-Haack reagent for the formation of the pyrazole-4-carbaldehyde framework from corresponding pyrazole compounds. These reactions are often refined to improve yield, purity, and structural specificity (Hu et al., 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including this compound, has been extensively studied using X-ray crystallography. These studies reveal the planarity or non-planarity of the pyrazole core and the spatial arrangement of substituent groups, which are critical for the compound's chemical reactivity and interaction with biological targets (Cunjin Xu et al., 2011).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, reflecting their versatile reactivity. They can participate in nucleophilic substitution, cycloaddition, and condensation reactions. The functional groups attached to the pyrazole ring, such as the carbaldehyde group, influence its reactivity and the types of chemical transformations it can undergo (Trilleras et al., 2014).
Applications De Recherche Scientifique
Synthesis and Structural Analysis : The compound has been synthesized for its crystal structure analysis, revealing its monoclinic crystal system and specific molecular interactions and geometry. This synthesis paves the way for further chemical investigations and applications in creating new pyrazole derivatives (Xu & Shi, 2011).
Formation of Hydrogen-bonded Chains : Researchers have studied the compound's ability to form sheets built from π-stacked hydrogen-bonded chains. This is significant in the study of molecular interactions and could have implications for the development of new materials or chemical processes (Trilleras et al., 2014).
Cross-coupling Reactions : The compound serves as a precursor in Sonogashira-type cross-coupling reactions with various alkynes, leading to the formation of pyrazolo[4,3-c]pyridines and related oxides. This application is pivotal in pharmaceutical and organic chemistry for creating complex molecules (Vilkauskaitė et al., 2011).
Supramolecular Assembly : It has been utilized in synthesizing bipyrazoles and exploring their molecular structures and supramolecular assembly. The research provides insight into the structural properties of these compounds and their potential application in various fields (Cuartas et al., 2017).
Antimicrobial Activity : Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents, highlighting the importance of this compound in medicinal chemistry (Bhat et al., 2016).
Mécanisme D'action
Target of Action
Pyrazole derivatives, in general, have been found to interact with a wide range of biological targets due to their diverse biological activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
5-chloro-1-phenyl-3-propylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-2-6-12-11(9-17)13(14)16(15-12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHVPNKNEWYHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




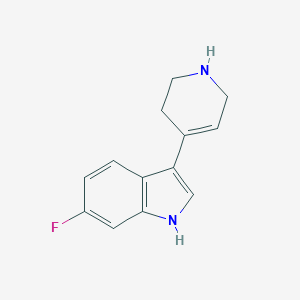
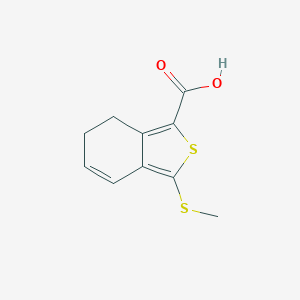



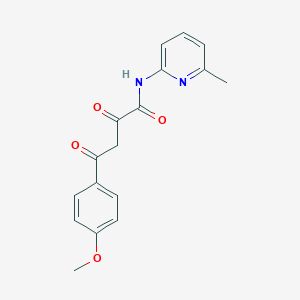
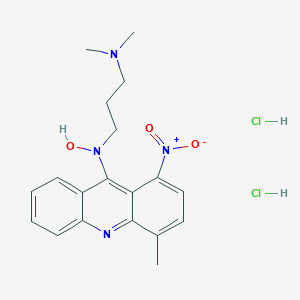
![1-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B60421.png)
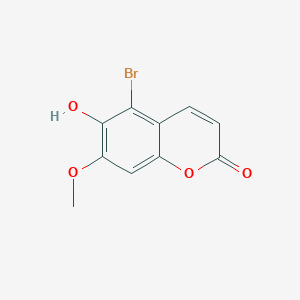
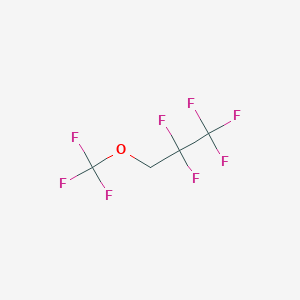
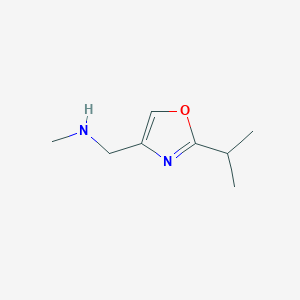
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)
